molecular formula C14H21NO2 B13337022 1-(((4-Methoxybenzyl)amino)methyl)cyclopentan-1-ol

1-(((4-Methoxybenzyl)amino)methyl)cyclopentan-1-ol

Cat. No.: B13337022
M. Wt: 235.32 g/mol
InChI Key: JAVWGVQUGJAUGC-UHFFFAOYSA-N
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Description

1-(((4-Methoxybenzyl)amino)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and an aminomethyl group attached to a 4-methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((4-Methoxybenzyl)amino)methyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For example, the compound can be synthesized by reacting 4-methoxybenzaldehyde with cyclopentanone in the presence of an amine, followed by reduction with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and reaction conditions may vary depending on the desired yield and purity. Catalysts and optimized reaction conditions are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(((4-Methoxybenzyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the aminomethyl group.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(((4-Methoxybenzyl)amino)methyl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(((4-Methoxybenzyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(((4-Methoxybenzyl)amino)methyl)cyclopentan-1-ol is unique due to its specific structural features, such as the cyclopentane ring and the methoxybenzyl moiety. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-[[(4-methoxyphenyl)methylamino]methyl]cyclopentan-1-ol

InChI

InChI=1S/C14H21NO2/c1-17-13-6-4-12(5-7-13)10-15-11-14(16)8-2-3-9-14/h4-7,15-16H,2-3,8-11H2,1H3

InChI Key

JAVWGVQUGJAUGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2(CCCC2)O

Origin of Product

United States

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